p-(Phenylthio)benzyl alcohol
CAS No.: 6317-56-2
Cat. No.: VC21112680
Molecular Formula: C13H12OS
Molecular Weight: 216.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6317-56-2 |
|---|---|
| Molecular Formula | C13H12OS |
| Molecular Weight | 216.3 g/mol |
| IUPAC Name | (4-phenylsulfanylphenyl)methanol |
| Standard InChI | InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 |
| Standard InChI Key | PGOAWMRWDZJQTB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CO |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CO |
| Appearance | Powder |
Introduction
Basic Information and Chemical Identity
p-(Phenylthio)benzyl alcohol is an aromatic compound identified by the CAS Registry Number 6317-56-2. This organic molecule contains a phenylthio group attached to a benzyl alcohol moiety at the para position. The compound's structure combines the properties of sulfides and primary alcohols, making it useful for various chemical transformations.
Chemical Identifiers and Structure
p-(Phenylthio)benzyl alcohol is accurately characterized through various chemical identifiers, as presented in the table below:
| Parameter | Value |
|---|---|
| Chemical Name | p-(phenylthio)benzyl alcohol |
| CAS Registry Number | 6317-56-2 |
| Molecular Formula | C₁₃H₁₂OS |
| Molecular Weight | 216.3 g/mol |
| EINECS Number | 228-658-6 |
| Synonyms | (4-Phenylsulfanylphenyl)Methanol, 4-(Phenylthio)benzenemethanol, 4-(Phenylthio)Benzyl Chloride, (4-(chloromethyl)phenyl)(phenyl)sulfane |
The molecule consists of a benzene ring with a phenylthio group (-SPh) at the para position relative to a hydroxymethyl group (-CH₂OH). This arrangement creates a distinct chemical entity with characteristics derived from both the sulfide linkage and the primary alcohol functional group .
Classification and Chemical Family
p-(Phenylthio)benzyl alcohol belongs to several important chemical categories:
| Chemical Categories |
|---|
| Aromatics |
| Intermediates & Fine Chemicals |
| Pharmaceuticals |
| Sulfur & Selenium Compounds |
The compound's classification as both an aromatic and a sulfur-containing organic molecule explains its relevance in pharmaceutical and fine chemical applications. Its dual functionality provides opportunities for selective reactions at either the hydroxyl group or the sulfide linkage .
Physical and Chemical Properties
Understanding the physical and chemical properties of p-(phenylthio)benzyl alcohol is essential for proper handling, storage, and application in synthetic processes. These properties determine its behavior in various chemical environments and its potential reactivity patterns.
Physical Properties
The physical properties of p-(phenylthio)benzyl alcohol are summarized in the following table:
| Property | Value |
|---|---|
| Physical Appearance | Pale Beige Solid |
| Melting Point | 46-48°C |
| Boiling Point | 390.2±25.0°C (Predicted) |
| Density | 1.21±0.1 g/cm³ (Predicted) |
| pKa | 14.26±0.10 (Predicted) |
The compound exists as a pale beige solid at room temperature with a relatively low melting point, indicating its potential ease of handling in liquid phase reactions under mild heating conditions. The high predicted boiling point suggests good thermal stability, which is advantageous for reactions requiring elevated temperatures .
Chemical Reactivity
The chemical reactivity of p-(phenylthio)benzyl alcohol primarily stems from its two key functional groups:
-
The hydroxyl group (-OH) can participate in:
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Oxidation reactions (to corresponding aldehydes or carboxylic acids)
-
Esterification
-
Substitution reactions
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Dehydration
-
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The sulfide linkage (C-S-C) can undergo:
-
Oxidation (to sulfoxides or sulfones)
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Nucleophilic substitution under specific conditions
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Coordination with transition metals
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These reactive centers make p-(phenylthio)benzyl alcohol versatile in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical relevance .
Synthesis and Preparation Methods
The synthesis of p-(phenylthio)benzyl alcohol can be achieved through various routes, with different starting materials depending on the available resources and desired scale of production.
Raw Materials and Precursors
Several key raw materials and precursors can be utilized in the synthesis of p-(phenylthio)benzyl alcohol:
| Raw Materials |
|---|
| 4-Bromobenzyl alcohol |
| 4-(Hydroxymethyl)phenylboronic acid |
| 4-(Phenylthio)Benzoic Acid |
| 4-(PHENYLTHIO)BENZALDEHYDE |
| 4-Iodobenzyl alcohol |
| 4-Bromobenzaldehyde |
| Thiophenol |
| Diphenyl sulfide |
These starting materials provide multiple synthetic pathways to obtain p-(phenylthio)benzyl alcohol with varying efficiencies and yields .
Applications and Significance
p-(Phenylthio)benzyl alcohol serves important functions in chemical synthesis and pharmaceutical development.
Pharmaceutical Applications
The primary documented application of p-(phenylthio)benzyl alcohol is in the pharmaceutical field, particularly related to antimycotic compounds:
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Identified as an impurity in Fenticonazole nitrate, which is a potent antimycotic compound used in the treatment of fungal infections .
-
The presence and quantification of this compound are important for quality control and purity assessments of pharmaceutical products.
Chemical Intermediate Applications
Beyond its role as a pharmaceutical impurity, p-(phenylthio)benzyl alcohol likely serves as a valuable intermediate in organic synthesis:
-
The hydroxyl group can be transformed into other functional groups such as halides, ethers, or esters.
-
The phenylthio group can serve as a directing group in certain reactions or be modified through oxidation.
-
The compound's unique structure makes it potentially useful in the synthesis of more complex molecules with biological activity.
Although the search results don't provide specific examples of reactions using p-(phenylthio)benzyl alcohol as a substrate, similar benzyl alcohols are widely employed in the synthesis of heterocyclic compounds with medicinal applications .
| Storage Parameter | Recommended Condition |
|---|---|
| Container | Sealed container |
| Environment | Dry conditions |
| Temperature | Freezer, under -20°C |
These strict storage requirements suggest that the compound may be sensitive to moisture, oxidation, or heat, which could potentially lead to degradation over time .
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